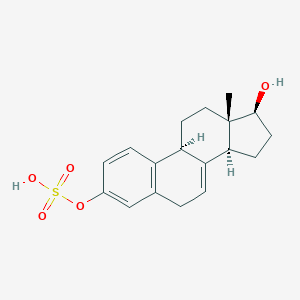
17-Dihydroequilin 3-sulfate
Overview
Description
17-Dihydroequilin 3-sulfate is a naturally occurring estrogenic compound found in horses. It is a sulfate ester of 17-Dihydroequilin, which is a minor constituent of conjugated estrogens used in hormone replacement therapy. This compound plays a significant role in the pharmacological effects of conjugated estrogens, particularly in the treatment of menopausal symptoms and osteoporosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Dihydroequilin 3-sulfate typically involves the sulfation of 17-Dihydroequilin. One common method includes the reaction of 17-Dihydroequilin with sodium methoxide (NaOMe) and triethylamine-sulfur trioxide (Et3N-SO3) in anhydrous tetrahydrofuran (THF) at room temperature. The reaction proceeds as follows :
- Dissolve 17-Dihydroequilin in anhydrous THF.
- Add sodium methoxide dropwise at 22°C and stir for 30 minutes.
- Add triethylamine-sulfur trioxide at 22°C and stir for an additional period.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. High-performance liquid chromatography (HPLC) is often used for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
17-Dihydroequilin 3-sulfate undergoes various chemical reactions, including:
Oxidation: Conversion to equilin sulfate and other oxidized derivatives.
Reduction: Formation of 17β-Dihydroequilin from equilin.
Substitution: Sulfation reactions to form sulfate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Sulfation is typically carried out using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H).
Major Products Formed
- Equilin sulfate
- 17β-Dihydroequilin
- Equilenin sulfate
Scientific Research Applications
17-Dihydroequilin 3-sulfate has diverse applications in scientific research:
- Chemistry : Used as a reference standard in analytical chemistry for the study of estrogenic compounds.
- Biology : Investigated for its role in hormone regulation and reproductive biology.
- Medicine : Utilized in hormone replacement therapy for menopausal women and in the prevention of osteoporosis.
- Industry : Employed in the pharmaceutical industry for the development of estrogenic drugs .
Mechanism of Action
17-Dihydroequilin 3-sulfate exerts its effects by binding to estrogen receptors (ERα and ERβ) in target tissues. This binding activates the estrogen receptor complex, which then interacts with specific DNA sequences to regulate gene expression. The compound has a high binding affinity for estrogen receptors, leading to potent estrogenic effects .
Comparison with Similar Compounds
Similar Compounds
- Equilin sulfate
- Estrone sulfate
- 17α-Dihydroequilin sulfate
- 17β-Dihydroequilin sulfate
Uniqueness
17-Dihydroequilin 3-sulfate is unique due to its high estrogenic activity and potency. It has a higher binding affinity for estrogen receptors compared to other equine estrogens, making it a crucial component in hormone replacement therapies .
Properties
IUPAC Name |
[(9S,13S,14S,17S)-17-hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3-5,10,14,16-17,19H,2,6-9H2,1H3,(H,20,21,22)/t14-,16+,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPYDRYLQPJSBW-UBDQQSCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)O)C1CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)O)[C@@H]1CC[C@@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60925644 | |
| Record name | 17-Hydroxyestra-1(10),2,4,7-tetraen-3-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126647-89-0 | |
| Record name | 17-Dihydroequilin 3-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126647890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-Hydroxyestra-1(10),2,4,7-tetraen-3-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


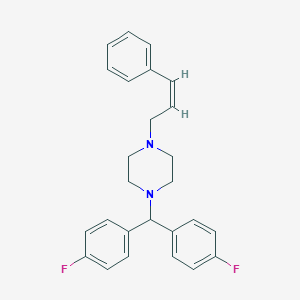
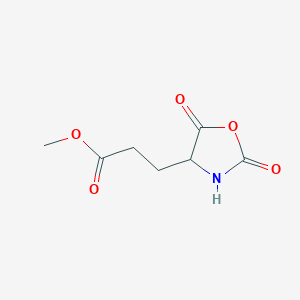

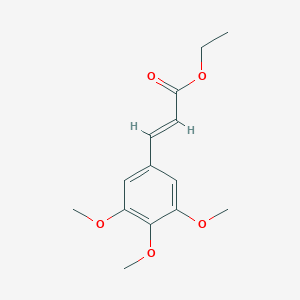
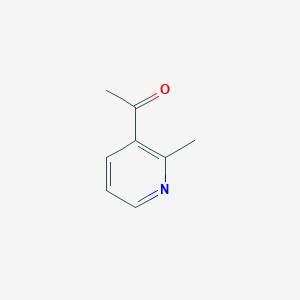

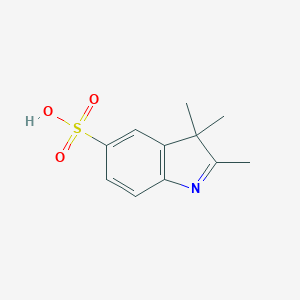
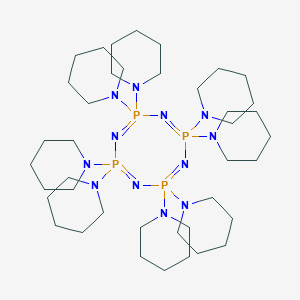
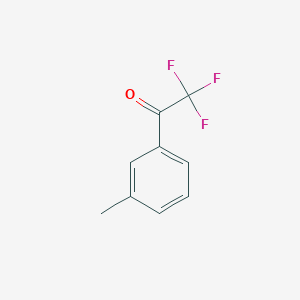
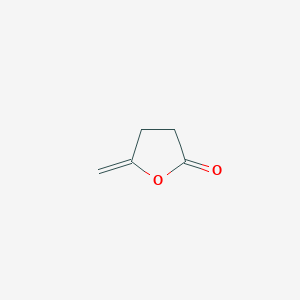
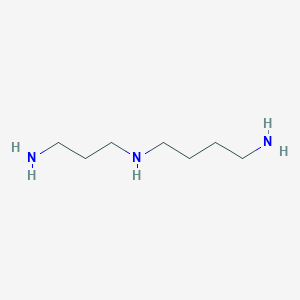
![1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B154418.png)


